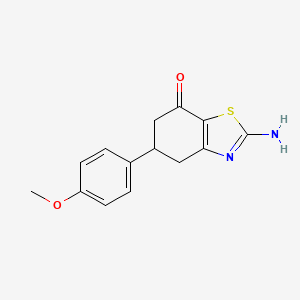

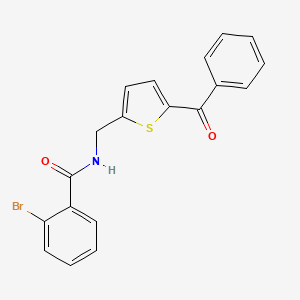

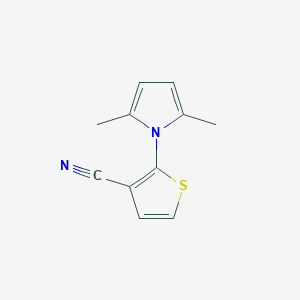

![molecular formula C19H23NO2 B2887586 4-((4-methylpiperidin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one CAS No. 847045-68-5](/img/structure/B2887586.png)

4-((4-methylpiperidin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-((4-methylpiperidin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceuticals and natural products . The molecule also contains a chromene moiety, which is a bicyclic system consisting of a benzene ring fused to a heterocyclic pyran ring .

Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present in the molecule. Piperidine rings can undergo reactions at the nitrogen atom or at the carbon atoms of the ring. The chromene moiety can also participate in various reactions, particularly at the carbonyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular size, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .Scientific Research Applications

Metabolism and Bioactivation

4-((4-methylpiperidin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one, a compound related to E7016, undergoes specific metabolic transformations. E7016 is an inhibitor of poly(ADP-ribose) polymerase being developed for anticancer therapy. Its major metabolite undergoes a two-step oxidation process involving dehydrogenation and flavin-containing monooxygenase (FMO) 5 mediated Baeyer-Villiger oxidation. This metabolic pathway is significant for understanding the bioactivation of such compounds in anticancer therapies (Lai et al., 2011).

Synthesis and Biological Activity

The compound is structurally related to 4H-chromene derivatives, which have been synthesized and evaluated for their antioxidant and antibacterial activities. These chromene systems, constructed through Knoevenagel condensation and nucleophilic substitution processes, demonstrate significant biological properties, making them a focus in medicinal chemistry (Subbareddy & Sumathi, 2017).

Anticholinesterase Activity

Another area of research involving similar compounds includes the synthesis of 4H-chromen-4-ones for their potential anticholinesterase activity. Such activities are important in the context of treating diseases like Alzheimer's (Filippova et al., 2019).

Antimicrobial and Anticoagulant Properties

Compounds structurally related to 4-((4-methylpiperidin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one have been synthesized and assessed for their antimicrobial and anticoagulant activities. These studies are crucial for developing new therapeutic agents with multiple functionalities (Zghab et al., 2017).

Crystal Structure Analysis

Investigations into the crystal structure of similar compounds offer insights into molecular interactions and stability, contributing to the design of more effective therapeutic agents (Manolov et al., 2008).

Antimicrobial Agent Development

Research on Zn(II) complexes derived from 4H-chromene Schiff bases showcases the development of novel antimicrobial agents. Such studies are vital for addressing the growing issue of microbial resistance (Yamgar et al., 2014).

Green Synthesis

The green synthesis of 4H-chromenes, using environmentally friendly catalysts and conditions, aligns with sustainable chemistry goals. This approach is significant in reducing the environmental impact of chemical synthesis (Mohammadipour et al., 2020).

Future Directions

properties

IUPAC Name |

4-[(4-methylpiperidin-1-yl)methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2/c1-13-5-7-20(8-6-13)12-16-11-19(21)22-18-10-15-4-2-3-14(15)9-17(16)18/h9-11,13H,2-8,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUIGMBIXSCHNOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC2=CC(=O)OC3=C2C=C4CCCC4=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((4-methylpiperidin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

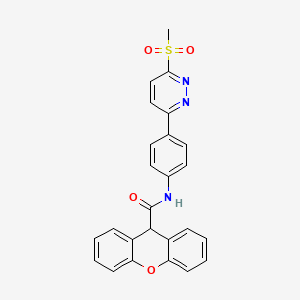

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2887504.png)

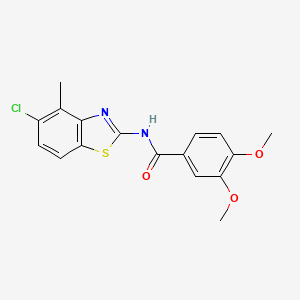

![1-[(4-Chlorophenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione](/img/structure/B2887506.png)

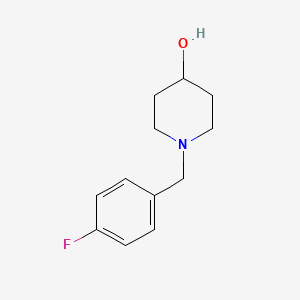

![6-Methyl-2-[[1-[2-(3-methylphenoxy)acetyl]azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2887511.png)

![2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2887515.png)

![3-Cyclopropyl-1-{1-[2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2887520.png)